molecular formula C20H30O2 B1676379 Methenolone CAS No. 153-00-4

Methenolone

Cat. No.: B1676379
CAS No.: 153-00-4
M. Wt: 302.5 g/mol
InChI Key: ANJQEDFWRSLVBR-VHUDCFPWSA-N
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Description

Methenolone, also known as metenolone, is a synthetic androgen and anabolic steroid. It is primarily used in the treatment of anemia due to bone marrow failure. This compound is available in two forms: this compound acetate, which is taken orally, and this compound enanthate, which is administered via intramuscular injection .

Scientific Research Applications

Methenolone has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on muscle growth and protein synthesis.

    Medicine: Used in the treatment of anemia and muscle wasting conditions. .

    Industry: Employed in the development of performance-enhancing drugs and supplements.

Safety and Hazards

When handling Methenolone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

Methenolone, also known as Metenolone, is an androgen and anabolic steroid (AAS) that primarily targets the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . This compound has a strong binding affinity for androgen receptors, even stronger than testosterone .

Mode of Action

This compound functions as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to an increase in protein synthesis and red blood cell count . It also acts as a glucocorticoid antagonist, aiding in fat metabolism, and boosting the immune system .

Biochemical Pathways

As an androgen and anabolic steroid, it is known to stimulate protein synthesis and increase red blood cell count . This can lead to increased muscle mass and strength, which is why this compound is often used to improve physique and performance .

Pharmacokinetics

This compound acetate is taken orally, while this compound enanthate is administered via intramuscular injection . The elimination half-life of this compound enanthate is reported to be about 10.5 days when administered intramuscularly . This compound has very low affinity for human serum sex hormone-binding globulin (SHBG), about 16% of that of testosterone and 3% of that of DHT .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anabolic. It leads to increased protein synthesis, red blood cell count, and muscle mass . Additionally, it has weak androgenic effects, as well as no estrogenic effects or risk of liver damage .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the use of this compound and other anabolic steroids can be influenced by legal and regulatory environments, as these substances are controlled in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methenolone can be synthesized through a series of chemical reactions. One common method involves the use of acetic acid isotestosterone as a raw material. This compound undergoes a ketal oxidation reaction with ethylene glycol and calcium hypochlorite in the presence of a protonic acid catalyst at temperatures between 60 and 65 degrees Celsius. The resulting ketal oxide is then subjected to a Grignard reaction to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is purified through conversion into this compound acetic ester, followed by alcoholysis to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methenolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone group in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with altered functional groups, enhancing its anabolic properties .

Comparison with Similar Compounds

Methenolone is often compared with other anabolic steroids such as:

    Drostanolone: Similar in structure but has a higher androgenic effect.

    Oxymetholone: Known for its strong anabolic effects but also has significant side effects.

    Stanozolol: Another anabolic steroid with a different mechanism of action and side effect profile.

This compound is unique due to its moderate anabolic effects and minimal androgenic side effects, making it suitable for long-term use in medical treatments .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQEDFWRSLVBR-VHUDCFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165179
Record name Methenolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153-00-4, 303-42-4
Record name Methenolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methenolone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metenolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13710
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Record name Methenolone
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URL https://comptox.epa.gov/dashboard/DTXSID10165179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metenolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285
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Record name METHENOLONE
Source FDA Global Substance Registration System (GSRS)
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Record name Methenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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